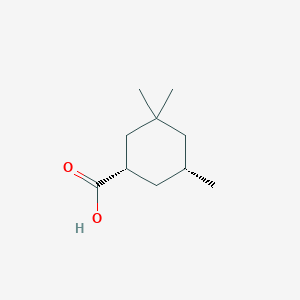

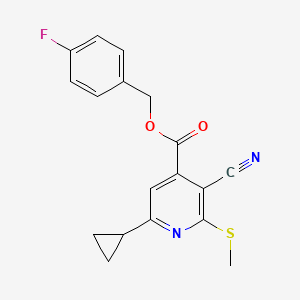

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known by the name of CP-544326 and is a potent and selective inhibitor of the glycine transporter-1 (GlyT1). GlyT1 is a protein that plays a crucial role in the regulation of glycine levels in the brain, and its inhibition has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Hydrogen-bonding Patterns in Enaminones

Hydrogen-bonding patterns play a crucial role in the stability and reactivity of compounds. For example, enaminones exhibit bifurcated intra- and intermolecular hydrogen bonding, which significantly impacts their crystal structures and potentially their chemical reactivity (Balderson et al., 2007).

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

The synthesis of spiro[pyrrolidin-3,3'-oxindoles], which show important biological activities, via an enantioselective organocatalytic approach demonstrates the value of catalysis in obtaining high enantiopurity and structural diversity in compounds. This could be relevant for the synthesis and application of complex structures including "1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone" (Chen et al., 2009).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes using various ligands can provide insights into the design and development of catalytic systems, which could be relevant for applications involving your compound. For instance, iron and cobalt complexes with NNN tridentate ligands have shown good catalytic activities for ethylene reactivity (Sun et al., 2007).

Photoinduced Direct Oxidative Annulation

The photoinduced direct oxidative annulation technique provides access to highly functionalized polyheterocyclic compounds, a methodology that could be applied to synthesize complex structures similar to the compound of interest, enhancing their potential applications (Zhang et al., 2017).

Multicomponent Domino Reaction Strategy

This strategy is used for synthesizing a new class of poly-functionalized nicotinonitriles, demonstrating the potential for creating complex molecules with diverse applications. The approach emphasizes the importance of substrate diversity and operative competence under metal-free conditions, which could be relevant for synthesizing and manipulating "1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone" (Hussein et al., 2019).

Antiviral Activity of Heterocyclic Compounds

The synthesis and evaluation of antiviral activities of various heterocyclic compounds, like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, provide insights into the potential pharmacological applications of similar compounds (Attaby et al., 2006).

Propiedades

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-13-8-17-4-1-14(13)20-12-2-5-18(9-12)15(19)7-11-3-6-21-10-11/h1,3-4,6,8,10,12H,2,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZZRWSVZCWEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2866295.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2866298.png)

![2-({4-[(4-{[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2866300.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide](/img/structure/B2866303.png)

![(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate](/img/structure/B2866309.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2866310.png)

![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)